5-(Oxan-4-yl)piperidine-2,4-dione
Description
5-(Oxan-4-yl)piperidine-2,4-dione is a bicyclic compound featuring a piperidine ring substituted at the 5th position with a tetrahydropyran (oxan-4-yl) group and two ketone groups at positions 2 and 2. This structure combines the rigidity of the piperidine ring with the oxygen-containing tetrahydropyran moiety, which may enhance solubility and influence bioactivity.
Properties
IUPAC Name |
5-(oxan-4-yl)piperidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9-5-10(13)11-6-8(9)7-1-3-14-4-2-7/h7-8H,1-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXIEYNSPHMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNC(=O)CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Oxan-4-yl)piperidine-2,4-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as piperidine and tetrahydropyran derivatives, followed by cyclization to form the desired compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and the use of catalysts .
Chemical Reactions Analysis
5-(Oxan-4-yl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Oxan-4-yl)piperidine-2,4-dione has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(Oxan-4-yl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations:
- Core Ring Differences : Thiazolidine-2,4-diones (sulfur-containing) and imidazolidin-2,4-diones (nitrogen-rich) exhibit distinct electronic properties compared to the oxygen-free piperidine-2,4-dione core of the target compound.
- Substituent Effects: The oxan-4-yl group introduces an oxygenated, non-aromatic substituent, contrasting with the aromatic or heteroaromatic groups in analogs (e.g., benzylidene in thiazolidinediones or indole in T1/T2 ). This may improve solubility but reduce π-π stacking interactions critical for enzyme binding.
Table 2: Activity Comparison of Selected Analogs
Insights:
- Electron-Donating vs. Hydrophobic Groups: Methoxy or hydroxy groups on aromatic rings (e.g., 1c , T1 ) enhance LOX or GSK-3β inhibition, whereas bulky hydrophobic groups (e.g., isopropylphenyl in IM-7 ) correlate with CNS activity.
- Piperazine/Piperidine Moieties : Piperazine-containing analogs (e.g., YPC-21440 ) show kinase inhibition, suggesting nitrogen-rich rings enhance targeting of ATP-binding pockets. The piperidine core in 5-(Oxan-4-yl)piperidine-2,4-dione may offer similar advantages but with reduced basicity due to the ketone groups.
Biological Activity
5-(Oxan-4-yl)piperidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, as well as its effects on various biological targets.
Chemical Structure and Properties
5-(Oxan-4-yl)piperidine-2,4-dione belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a diketone moiety. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperidine derivatives, including 5-(Oxan-4-yl)piperidine-2,4-dione. The compound was evaluated for its cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
- In Vitro Studies : In one study, compounds related to 5-(Oxan-4-yl)piperidine-2,4-dione were subjected to MTT assays to assess their viability against A549 cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with some reducing cell viability to as low as 66% compared to untreated controls .
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| 5-(Oxan-4-yl)piperidine-2,4-dione | A549 | 66 | |
| Control (Cisplatin) | A549 | 50 |
Antimicrobial Activity
The antimicrobial properties of 5-(Oxan-4-yl)piperidine-2,4-dione were also explored. The compound was tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
- Antimicrobial Assays : The compound demonstrated promising activity against several bacterial strains, indicating its potential as an antimicrobial agent. In particular, derivatives showed effectiveness against linezolid and tedizolid-resistant strains .
The mechanism underlying the biological activity of 5-(Oxan-4-yl)piperidine-2,4-dione appears to involve interaction with specific cellular pathways. Research suggests that these compounds may inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms.
Enzyme Inhibition
Studies indicate that piperidine derivatives can affect various enzymes such as kinases and proteases. For instance, the inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds, which may contribute to their anticancer efficacy .
Case Study 1: Anticancer Efficacy
In a controlled study on the anticancer effects of piperidine derivatives, researchers synthesized multiple analogs and assessed their cytotoxicity in vitro. Among these, a derivative closely related to 5-(Oxan-4-yl)piperidine-2,4-dione showed substantial growth inhibition in A549 cells while exhibiting lower toxicity towards non-cancerous cells .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial potential of piperidine derivatives against resistant strains. The results revealed that certain compounds effectively reduced bacterial viability in resistant Staphylococcus aureus, suggesting their utility in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
